molecular formula C10H13IO B13687026 4-(tert-Butyl)-3-iodophenol

4-(tert-Butyl)-3-iodophenol

Cat. No.: B13687026
M. Wt: 276.11 g/mol
InChI Key: GRYDZHODGHPHEC-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-3-iodophenol is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-3-iodophenol typically involves the iodination of 4-(tert-Butyl)phenol. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and safety. The use of flow microreactors allows for better control over reaction parameters and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-3-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts are often employed in cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of 4-(tert-Butyl)-3-quinone.

    Reduction: Formation of 4-(tert-Butyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butyl)-3-iodophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-3-iodophenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, influencing biological pathways and enzyme activities. The iodine atom can undergo substitution reactions, allowing the compound to act as a precursor for more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-3-iodophenol is unique due to the presence of both a bulky tert-butyl group and a reactive iodine atom. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

4-tert-butyl-3-iodophenol

InChI

InChI=1S/C10H13IO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3

InChI Key

GRYDZHODGHPHEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)I

Origin of Product

United States

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